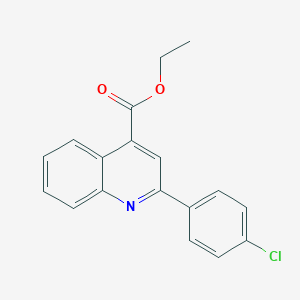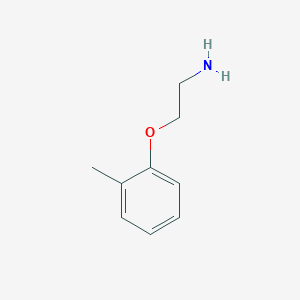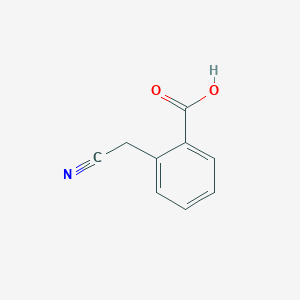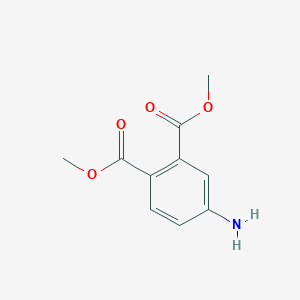
Dimethyl 4-aminophthalate
Overview
Description
Dimethyl 4-aminophthalate is an organic compound with the molecular formula C10H11NO4. It is a derivative of phthalic acid, where the carboxylic acid groups are esterified with methanol, and one of the aromatic hydrogen atoms is replaced by an amino group. This compound is of interest due to its applications in various fields, including analytical chemistry and material science.
Mechanism of Action
Target of Action
Dimethyl 4-aminophthalate (DMP) is a member of the phthalic acid esters (PAEs) family, which are widely used as plasticizers It has been used as a hapten to prepare high titer of rabbit polyclonal anti-dmp antibodies (pab-dmp) .
Mode of Action
It’s known that dmp can be detected using an indirect competitive enzyme-linked immunosorbent assay (ic-elisa), where dmp competes with a dmp-enzyme conjugate for binding to the anti-dmp antibodies .
Biochemical Pathways
It’s known that phthalates, including dmp, can be biodegraded by a variety of microorganisms under aerobic, anaerobic, and facultative conditions . For instance, a pathway for the biodegradation of dimethyl phthalate (DMP) has been proposed, where DMP is metabolized to phthalic acid (PA) via a de-esterification pathway, and then PA is metabolized to protocatechuate acid and eventually converted to the tricarboxylic acid (TCA) cycle through a meta-cleavage pathway .
Pharmacokinetics
It’s known that dmp can be detected in environmental water samples with a linearity range from 10 to 100 ng/l, and the limit of detection (lod) is 198 pg/L .
Result of Action
It’s known that dmp can be detected in environmental water samples using an ic-elisa, indicating its presence and potential effects in these environments .
Action Environment
DMP, like other phthalates, can migrate from plastic products into various environmental media, including water, air, soil, and foodstuff . Environmental factors such as temperature, pH, and the presence of certain solvents can affect the rate of phthalate leaching from plastic . Therefore, these factors can influence the action, efficacy, and stability of DMP in the environment.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl 4-aminophthalate can be synthesized through the reduction of dimethyl 4-nitrophthalate. The process involves the following steps:
Nitration: Phthalic anhydride is nitrated to form dimethyl 4-nitrophthalate.
Reduction: The nitro group in dimethyl 4-nitrophthalate is reduced to an amino group using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.
Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production.
Chemical Reactions Analysis
Types of Reactions: Dimethyl 4-aminophthalate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The amino group can participate in electrophilic substitution reactions, such as acylation and alkylation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon for hydrogenation.
Substitution: Acyl chlorides or alkyl halides in the presence of a base.
Major Products:
Oxidation: Dimethyl 4-nitrophthalate.
Reduction: Dimethyl 4-aminobenzyl alcohol.
Substitution: N-acyl or N-alkyl derivatives of this compound.
Scientific Research Applications
Dimethyl 4-aminophthalate has several applications in scientific research:
Analytical Chemistry: Used as a hapten in immunoassays for detecting phthalate esters in environmental samples.
Material Science: Utilized in the synthesis of polymers and resins with specific properties.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a building block for bioactive compounds.
Comparison with Similar Compounds
Dimethyl 4-aminophthalate can be compared with other similar compounds, such as:
Dimethyl phthalate: Lacks the amino group, making it less reactive in nucleophilic substitution reactions.
Dimethyl 4-nitrophthalate: Contains a nitro group instead of an amino group, making it more susceptible to reduction reactions.
Dimethyl 5-aminoisophthalate: Has the amino group in a different position on the aromatic ring, leading to different reactivity and applications.
Uniqueness: this compound’s unique combination of ester and amino functional groups makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific applications.
Properties
IUPAC Name |
dimethyl 4-aminobenzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-14-9(12)7-4-3-6(11)5-8(7)10(13)15-2/h3-5H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTBHQNDXAJXRPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80199789 | |
| Record name | Dimethyl 4-aminophthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80199789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51832-31-6 | |
| Record name | Dimethyl 4-aminophthalate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51832-31-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyl 4-aminophthalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051832316 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 51832-31-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41699 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dimethyl 4-aminophthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80199789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl 4-aminophthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.220 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Dimethyl 4-aminophthalate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PRN7CAV7ZX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the applications of Dimethyl 4-aminophthalate according to the provided research?
A1: The research primarily focuses on analytical techniques for detecting this compound in environmental and beverage samples. One study developed a highly sensitive indirect competitive ELISA for quantifying Dimethyl phthalate in environmental water samples [], while another explored a biotin–streptavidin-amplified real-time immune-PCR assay for detecting it in beverage and drinking water []. Neither study delves into the compound's applications beyond its presence as a potential contaminant.
Q2: What is the molecular formula of this compound?
A2: While not explicitly stated in the provided abstracts, the title of the first paper, "ON this compound AND CERTAIN OF ITS ACYL DERIVATIVES," [] implies that this compound is the primary compound of interest. Based on chemical naming conventions and knowledge of phthalate structures, we can deduce its molecular formula to be C10H11NO4.
Q3: Are there any details on the synthesis of this compound?
A3: Unfortunately, the provided abstracts do not offer details on the synthesis of this compound. The paper focusing on its acyl derivatives [] might contain relevant information, but the abstract lacks specifics.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,7-Dichlorofuro[2,3-d]pyridazine](/img/structure/B181504.png)
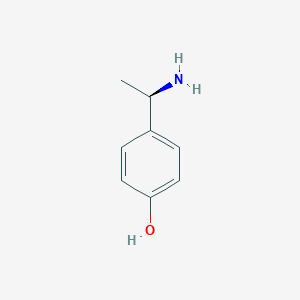
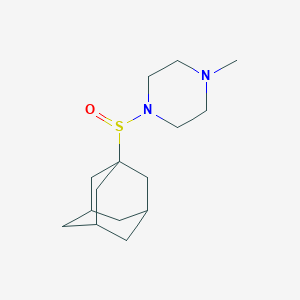

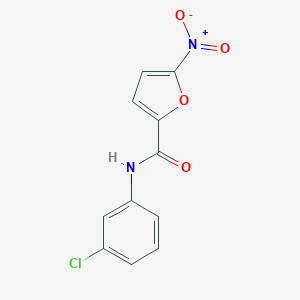
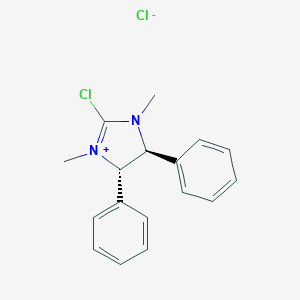

![N-[2-(pyridine-4-carbonylamino)ethyl]pyridine-4-carboxamide](/img/structure/B181516.png)
